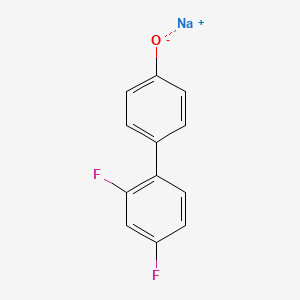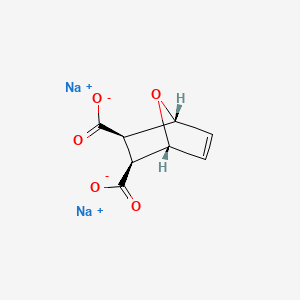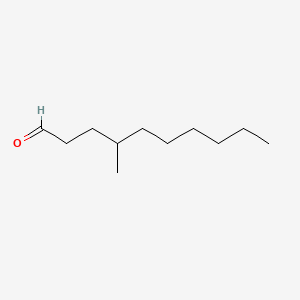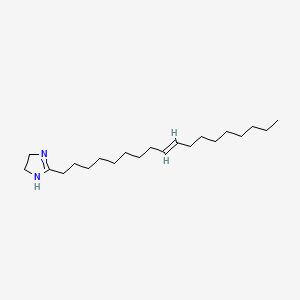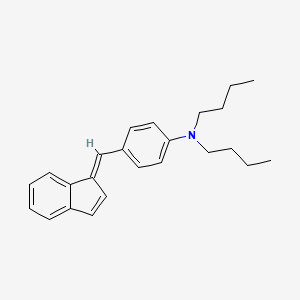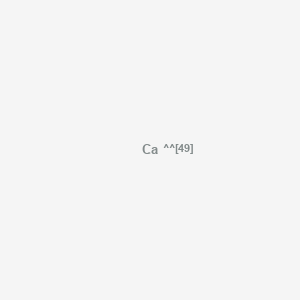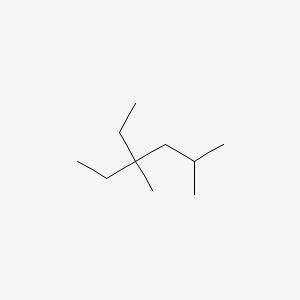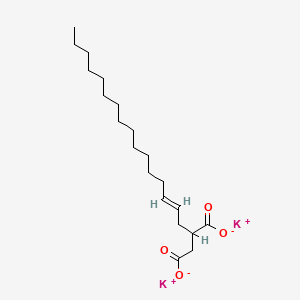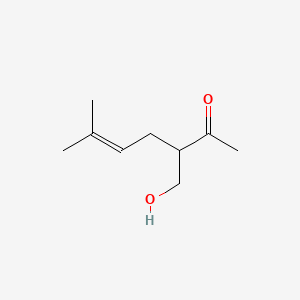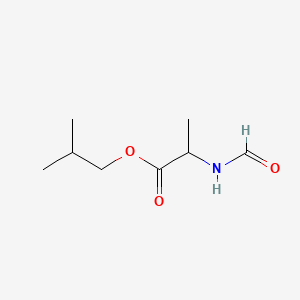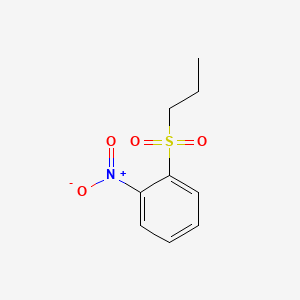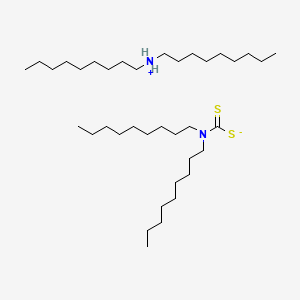
Dinonylammonium dinonyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinonylammonium dinonyldithiocarbamate is a chemical compound with the molecular formula C37H78N2S2. It is known for its ability to form stable complexes with transition metals, making it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dinonylammonium dinonyldithiocarbamate can be synthesized through the reaction of dinonylamine with carbon disulfide in the presence of a base. The reaction typically involves the following steps:
- Dissolving dinonylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Introducing a base, such as sodium hydroxide, to facilitate the reaction.
- Isolating the product through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Dinonylammonium dinonyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its amine and thiol components.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
Dinonylammonium dinonyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has explored its use as an anticancer and antimicrobial agent.
Industry: It is used as a vulcanization accelerator, froth flotation collector, and in coatings and lubricant additives
Mecanismo De Acción
The mechanism of action of dinonylammonium dinonyldithiocarbamate involves its ability to chelate metal ions. This chelation disrupts metal-dependent enzyme systems in various organisms, leading to its biological effects. The compound can inhibit enzymes by binding to their active sites, thereby preventing their normal function .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Dibutyldithiocarbamate
Uniqueness
Dinonylammonium dinonyldithiocarbamate is unique due to its long alkyl chains, which enhance its hydrophobic properties and stability in various applications. This makes it particularly effective in industrial processes where stability and hydrophobicity are crucial .
Propiedades
Número CAS |
93918-45-7 |
|---|---|
Fórmula molecular |
C37H78N2S2 |
Peso molecular |
615.2 g/mol |
Nombre IUPAC |
di(nonyl)azanium;N,N-di(nonyl)carbamodithioate |
InChI |
InChI=1S/C19H39NS2.C18H39N/c1-3-5-7-9-11-13-15-17-20(19(21)22)18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,21,22);19H,3-18H2,1-2H3 |
Clave InChI |
AKOKVYJNVWTVIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[NH2+]CCCCCCCCC.CCCCCCCCCN(CCCCCCCCC)C(=S)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


